molecular formula C12H16N2O2 B12227617 ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate CAS No. 79923-70-9

ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate

Cat. No.: B12227617
CAS No.: 79923-70-9
M. Wt: 220.27 g/mol
InChI Key: QIYDEADWGTUJTL-CMDGGOBGSA-N
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Description

Ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl ester group and an amino-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate typically involves the reaction of ethyl acetoacetate with 2-aminophenylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. These reactors allow for better control of reaction parameters and can be scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: This compound shares a similar amino-substituted phenyl group and is used in various chemical and biological applications.

    Ethyl crotonate: Similar in structure but lacks the amino group, making it less versatile in certain reactions.

Uniqueness

Ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate is unique due to the presence of both an ester and an amino group, allowing it to participate in a wide range of chemical reactions and making it valuable in diverse research fields.

Properties

CAS No.

79923-70-9

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl (E)-3-(2-aminoanilino)but-2-enoate

InChI

InChI=1S/C12H16N2O2/c1-3-16-12(15)8-9(2)14-11-7-5-4-6-10(11)13/h4-8,14H,3,13H2,1-2H3/b9-8+

InChI Key

QIYDEADWGTUJTL-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC1=CC=CC=C1N

Canonical SMILES

CCOC(=O)C=C(C)NC1=CC=CC=C1N

Origin of Product

United States

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